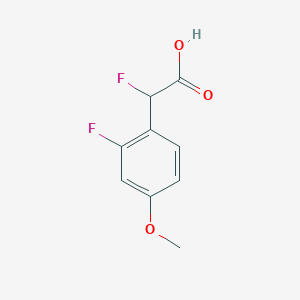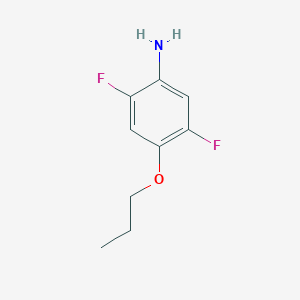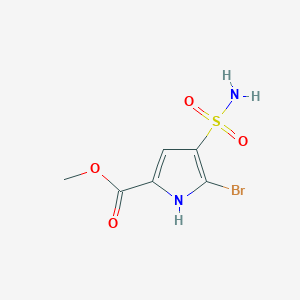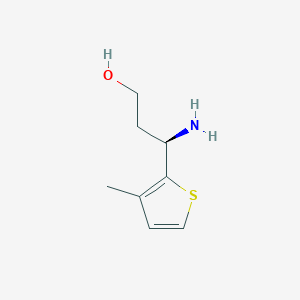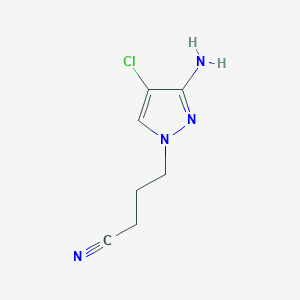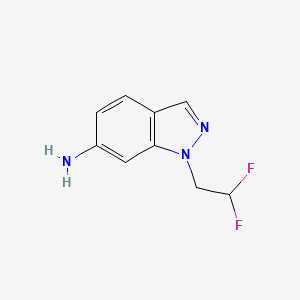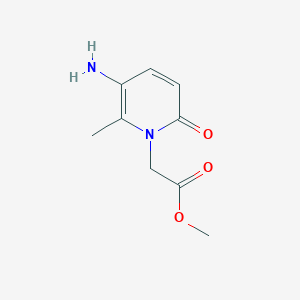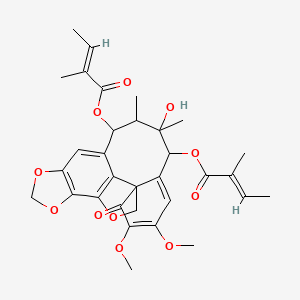
KadsulignanD
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KadsulignanD is a synthetic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. It is a member of the lignan family, which are naturally occurring compounds found in plants. Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KadsulignanD involves multiple steps, starting from simple organic molecules. The synthetic route typically includes the following steps :
Formation of the core structure: This involves the use of reagents such as TMPMgBr and Cy2BCl, followed by reactions with TiCl4, LiH, and MeMgBr.
Functional group modifications: Various functional groups are introduced or modified using reagents like KHF2, S-Phos Pd-G2, and K3PO4.
Final assembly: The final steps involve the use of reagents such as IBX, NaBH4, and Ru(bpy)3(PF6)2 under blue light to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
化学反应分析
Types of Reactions
KadsulignanD undergoes various types of chemical reactions, including:
Oxidation: Using reagents like IBX and NaBH4.
Reduction: Involving reagents such as NaBH4.
Substitution: Using reagents like Allyl-Br and Cs2CO3.
Common Reagents and Conditions
Oxidation: IBX in the presence of NaBH4.
Reduction: NaBH4 under mild conditions.
Substitution: Allyl-Br and Cs2CO3 in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may introduce hydroxyl groups, while substitution reactions can replace existing functional groups with new ones .
科学研究应用
KadsulignanD has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity.
作用机制
The mechanism of action of KadsulignanD involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in oxidative stress and inflammation. The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors involved in these pathways .
相似化合物的比较
KadsulignanD can be compared with other lignan compounds, such as:
Sesamin: Known for its antioxidant properties.
Matairesinol: Studied for its potential anticancer activity.
Pinoresinol: Investigated for its anti-inflammatory effects.
This compound is unique due to its specific chemical structure and the combination of biological activities it exhibits.
属性
分子式 |
C32H36O11 |
|---|---|
分子量 |
596.6 g/mol |
IUPAC 名称 |
[14-hydroxy-18,19-dimethoxy-13,14-dimethyl-15-[(E)-2-methylbut-2-enoyl]oxy-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H36O11/c1-9-15(3)29(34)42-23-17(5)31(6,36)28(43-30(35)16(4)10-2)19-12-20(37-7)25(38-8)27(33)32(19)13-39-26-22(32)18(23)11-21-24(26)41-14-40-21/h9-12,17,23,28,36H,13-14H2,1-8H3/b15-9+,16-10+ |
InChI 键 |
CFIUOXCHUGBSDK-KAVGSWPWSA-N |
手性 SMILES |
C/C=C(\C)/C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)/C(=C/C)/C)(C)O)C |
规范 SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)C(=CC)C)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


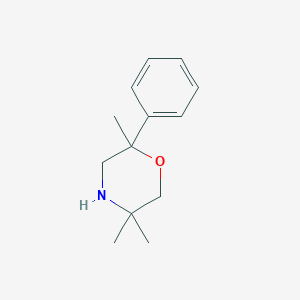
![1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13068880.png)
![2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B13068883.png)
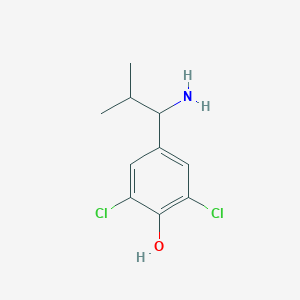
![2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068897.png)
